molecular formula C16H17N5O2S2 B11016579 N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B11016579
M. Wt: 375.5 g/mol
InChI Key: OASGDWZINNMVOK-UHFFFAOYSA-N
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Description

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines a thiadiazole ring, a cyclopentathiazolopyrimidine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide

InChI

InChI=1S/C16H17N5O2S2/c1-16(2,3)13-19-20-14(25-13)18-11(22)8-7-17-15-21(12(8)23)9-5-4-6-10(9)24-15/h7H,4-6H2,1-3H3,(H,18,20,22)

InChI Key

OASGDWZINNMVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the thiadiazole ring through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The cyclopentathiazolopyrimidine core is then constructed via a series of condensation and cyclization reactions involving suitable aldehydes and amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its interactions with various biological targets.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for infectious diseases and cancer.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .

Biological Activity

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity against various biological targets.

  • Molecular Formula : C16H17N5O2S2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 1282127-76-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole and pyrimidine moieties. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and solvents such as dichloromethane or tetrahydrofuran (THF) to facilitate amide bond formation .

Anticancer Activity

Research indicates that derivatives containing the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated notable cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. Additionally, it has been shown to inhibit specific kinases involved in cell cycle regulation .

Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial properties:

  • Anti-tubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for certain analogs . This suggests potential for developing new treatments for resistant strains of tuberculosis.

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

StudyFindings
Upare et al. (2019)Reported significant anti-tubercular activity with an MIC of 0.045 µg/mL against resistant strains of M. tuberculosis .
Recent Cytotoxicity StudyDemonstrated enhanced cytotoxic activity against HeLa cells due to increased lipophilicity and interaction with biological targets .
Anti-inflammatory ResearchShowed that thiadiazole derivatives can effectively inhibit COX enzymes, leading to reduced inflammation in cellular models .

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